molecular formula C19H15N3OS B2697442 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 303796-63-6

4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2697442
CAS No.: 303796-63-6
M. Wt: 333.41
InChI Key: VCQOVGDCILAHQJ-UHFFFAOYSA-N
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Description

4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused tetrahydrobenzothiophene-pyrimidine core substituted at the 4-position with a quinolin-8-yloxy group. This compound is synthesized via nucleophilic substitution of 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (a key intermediate) with 6-methoxy-1,2,3,4-tetrahydroquinoline under reflux in isopropanol with catalytic HCl .

Properties

IUPAC Name

4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-2-9-15-13(7-1)16-18(21-11-22-19(16)24-15)23-14-8-3-5-12-6-4-10-20-17(12)14/h3-6,8,10-11H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQOVGDCILAHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves the reaction of quinolin-8-ol with appropriate reagents to form the quinolin-8-yloxy moiety, followed by cyclization with benzothiolo pyrimidine precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.

Chemical Reactions Analysis

Reaction Conditions:

ParameterValue/Description
Reagents Quinolin-8-ol, potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 80°C
Reaction Time 8 hours
Yield 60%

This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrimidine ring facilitates attack by the deprotonated quinolin-8-ol oxygen. The presence of K₂CO₃ as a base promotes deprotonation and enhances nucleophilicity .

Structural Reactivity and Functional Group Transformations

The compound’s structure includes two key moieties with distinct reactivity profiles:

Pyrimidine Ring

  • Electrophilic Substitution : The pyrimidine ring’s electron-deficient nature allows for further substitutions at positions 2 and 4.

  • Oxidation : Potential oxidation of the sulfur atom in the benzothiophene ring to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., mCPBA) .

Quinoline Moiety

Comparative Analysis of Analogous Reactions

Reactivity trends for structurally related compounds provide insights into potential transformations:

Reaction TypeExample CompoundKey Findings
Chlorine Substitution 4-(4-Methylphenoxy)-thieno[2,3-d]pyrimidine72% yield with K₂CO₃/DMF at 80°C
Bromination 4-(4-Bromophenoxy)-thieno[2,3-d]pyrimidineAchieved via analogous SNAr conditions

These results highlight the reproducibility of SNAr methodology across derivatives, suggesting that 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine could undergo similar modifications with other nucleophiles (e.g., amines, thiols).

Mechanistic Insights

The SNAr mechanism involves:

  • Deprotonation : Base-mediated deprotonation of quinolin-8-ol to generate a stronger nucleophile.

  • Nucleophilic Attack : The oxygen anion attacks the electron-deficient C4 position of the pyrimidine ring.

  • Aromaticity Restoration : Loss of chloride ion to restore aromaticity in the pyrimidine ring.

This mechanism is supported by computational studies on related thieno[2,3-d]pyrimidines, which confirm the electron-withdrawing effect of the fused benzothiophene system .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. A study highlighted the synthesis of thienopyrimidines and their derivatives, which demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This suggests potential applications in developing new antibiotics.

2. Anticancer Properties
The compound's structural analogs have been investigated for their anticancer effects. Thienopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation in various types of cancer. For instance, a study reported that certain thienopyrimidine compounds could induce apoptosis in cancer cells by targeting specific signaling pathways . This positions 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine as a candidate for further exploration in cancer therapy.

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. Inhibitors of kinases and phosphodiesterases have been synthesized based on the thienopyrimidine scaffold. These inhibitors can potentially be used to treat conditions such as inflammation and neurodegenerative diseases .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is being explored for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been investigated. The compound's ability to facilitate charge transport makes it a suitable candidate for enhancing device performance .

2. Photovoltaic Applications
Research into the photovoltaic properties of thienopyrimidine derivatives indicates that they can be integrated into solar cell technologies. Their absorption characteristics can be tuned to maximize light harvesting efficiency .

Case Studies

Case Study 1: Antimicrobial Screening
A systematic study was conducted to evaluate the antimicrobial activity of various thienopyrimidine compounds against a panel of bacterial strains. The results demonstrated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics . This highlights the potential of these compounds in addressing antibiotic resistance.

Case Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines revealed that certain thienopyrimidine derivatives induced cell cycle arrest and apoptosis through mitochondrial pathways. The study concluded that modifications to the quinoline moiety could enhance anticancer activity .

Mechanism of Action

The mechanism of action of 4-Quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Tetrahydrobenzothienopyrimidine Derivatives
Compound Name (4-Substituent) Synthesis Method Melting Point (°C) Key Biological Activity Reference(s)
Quinolin-8-yloxy Nucleophilic substitution with 6-methoxy-1,2,3,4-tetrahydroquinoline in i-PrOH/HCl Not reported Anti-proliferative (implied)
Morpholin-4-yl (4a) Reaction of chloro intermediate with morpholine in DMF 134–135 Antimicrobial
Piperidin-1-yl (4b) Reaction of chloro intermediate with piperidine in DMF 142–143 Antimicrobial
Hydrazino (5) Chloro intermediate + hydrazine hydrate 175 Intermediate for further synthesis
3,5-Disubstituted pyrazol-1-yl (7a, 7b) Condensation with 1,3-dicarbonyl compounds (e.g., benzoylacetone) Not reported Not evaluated
Benzylpiperazinyl (4c) Reaction with 4-benzylpiperazine 134–135 Antimicrobial
Hydrazinecarbothioamide (7a) Chloro intermediate + thiosemicarbazide in ethanol Not reported Anti-proliferative (tested)

Physicochemical Properties

  • Solubility: Bulky substituents like quinolin-8-yloxy and benzylpiperazinyl (4c) likely reduce solubility in polar solvents compared to smaller groups (e.g., morpholinyl or hydrazino) .
  • Melting Points : Derivatives with aromatic substituents (e.g., 4c, 4d) exhibit higher melting points (134–143°C) due to enhanced crystallinity, while hydrazine derivatives (e.g., 5) show even higher melting points (175°C) due to hydrogen bonding .

Biological Activity

4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline moiety followed by the introduction of the benzothieno-pyrimidine structure through cyclization reactions. Specific methodologies may vary, but recent advancements have focused on optimizing yields and reducing reaction times using innovative catalytic systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds suggest potent activity; for example:

CompoundIC50 (µM)Cancer Cell Line
Compound A2.0PC3 (Prostate)
Compound B1.4HeLa (Cervical)
Compound C1.6MCF-7 (Breast)

The structure-activity relationship (SAR) analysis reveals that specific substitutions on the quinoline and pyrimidine rings enhance cytotoxic effects .

The proposed mechanism of action for 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine involves the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. Studies have shown that compounds with similar scaffolds effectively inhibit microtubule dynamics, which is critical for cell division .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Tests against various bacterial strains have shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that modifications in the chemical structure can enhance antimicrobial efficacy .

Case Studies

  • Case Study on Anticancer Activity : A study published in PubMed evaluated a series of quinoline derivatives for their cytotoxic effects on prostate cancer cells. The results showed that certain structural modifications significantly increased potency compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : In another investigation focusing on antimicrobial properties, a derivative of the compound was tested against common pathogens. The findings demonstrated effective inhibition at lower concentrations than traditional antibiotics, suggesting a potential role in treating resistant infections .

Q & A

Basic Research Questions

Q. What is the synthetic route for 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, and how is structural confirmation achieved?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of the 4-chloro intermediate (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) with quinolin-8-ol under basic conditions. Key steps include refluxing in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. Structural confirmation relies on 1H^1 \text{H} NMR (e.g., aromatic protons at δ 7.48–8.68 ppm), LC-MS (observed [M+H]+^+ at m/z 334.0), and elemental analysis .

Q. What are the primary biological activities reported for this compound, and how are they evaluated?

  • Methodological Answer : Initial screening focuses on antimicrobial and anticancer activities. For antimicrobial evaluation, minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Pseudomonas aeruginosa) are performed using broth dilution methods. Anticancer activity is assessed via cytotoxicity assays (e.g., MTT) on cancer cell lines, with IC50_{50} values calculated .

Q. How is regioselectivity controlled during alkylation or functionalization of the thieno[2,3-d]pyrimidine core?

  • Methodological Answer : Regioselectivity is governed by the thermodynamically favored anion formation. For example, alkylation at the 4-position is achieved by deprotonating the thieno[2,3-d]pyrimidinone core with KOH in ethanol, followed by reaction with alkyl halides at room temperature. Reaction monitoring via TLC and 1H^1 \text{H} NMR ensures selective substitution .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound to target proteins (e.g., EGFR or TrmD)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are employed. Docking studies against EGFR (PDB ID: 1M17) or TrmD (from P. aeruginosa) evaluate binding poses and interaction energies (e.g., hydrogen bonds with active-site residues). Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How does structural modification (e.g., substitution at the quinoline or pyrimidine ring) influence anticancer potency and selectivity?

  • Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., halogens) on the quinoline ring enhance EGFR inhibition (e.g., IC50_{50} < 1 µM), while bulky substituents at the 2-position reduce off-target effects. Comparative cytotoxicity assays on normal vs. cancer cell lines (e.g., HCT-116 vs. HEK293) assess selectivity .

Q. What in vivo models validate the therapeutic potential of this compound as an Arf1 inhibitor?

  • Methodological Answer : Xenograft mouse models (e.g., colorectal cancer) are used. Tumor volume reduction is monitored after intraperitoneal administration (e.g., 10 mg/kg daily for 14 days). Immunohistochemistry (IHC) evaluates Arf1 pathway suppression (e.g., reduced GTP-Arf1 levels), while toxicity is assessed via serum ALT/AST measurements .

Q. How are green chemistry principles applied to optimize the scalability of its synthesis?

  • Methodological Answer : Solvent selection (e.g., ethanol instead of DMF) and catalyst-free conditions minimize waste. Energy-saving approaches include room-temperature alkylation (avoiding reflux) and one-pot reactions. Atom economy is improved by using stoichiometric ratios of reagents, validated by HPLC purity (>95%) .

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